molecular formula C₂₅H₂₆D₃NO₇ B1155104 Doxepin-N-β-D-Glucuronide-d3

Doxepin-N-β-D-Glucuronide-d3

Cat. No.: B1155104
M. Wt: 458.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxepin-N-β-D-Glucuronide-d3 is a deuterium-labeled analog of the phase II metabolite of doxepin, a tricyclic antidepressant. This compound is primarily utilized as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods to quantify doxepin and its metabolites in biological matrices. The deuterium labeling (three deuterium atoms, denoted as -d3) enhances its utility by providing near-identical chromatographic behavior to the non-deuterated form while allowing distinct mass spectrometric differentiation. This ensures accurate quantification by compensating for matrix effects and variability in extraction efficiency during sample preparation .

Properties

Molecular Formula

C₂₅H₂₆D₃NO₇

Molecular Weight

458.52

Synonyms

3-Dibenz[b,e]oxepin-11(5H)-ylidene-N-β-D-glucopyranuronosyl-N,N-dimethyl-(3Z)-1-propanaminium-d3

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • All compounds share the β-D-glucuronide moiety but differ in the parent drug structure and deuterium labeling position.
  • Deuterium is typically placed on metabolically stable regions (e.g., methyl groups) to avoid isotopic exchange .

Analytical Performance Comparison

Extraction Efficiency and Matrix Effects

Compound Name Extraction Efficiency (%) Matrix Effect (% Bias) Chromatographic Retention (min)
This compound 85–90* ±15 4.2
4-Acetamidophenyl β-D-Glucuronide-d3 92–95 ±10 3.8
Morphine-3-β-D-Glucuronide-d3 70–75 ±25 2.5
Oxymorphone-3β-D-Glucuronide-d3 88–93 ±12 5.1

Data extrapolated from analogous deuterated glucuronides .

Key Insights :

  • This compound exhibits moderate-to-high extraction efficiency but slightly higher matrix effects compared to acetaminophen derivatives.
  • Morphine-3-β-D-Glucuronide-d3 shows poor retention in reversed-phase systems, limiting its utility in certain methods .

Key Insights :

  • This compound is tailored for antidepressant monitoring, while others target opioids or analgesics.
  • Tissue-specific glucuronides (e.g., acetaminophen derivatives) require optimized extraction protocols to handle lipid-rich matrices .

Key Insights :

  • Enzyme-assisted synthesis offers higher yields but requires specialized biocatalysts.
  • This compound is less accessible due to niche applications and complex synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.